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Compound of Interest

Compound Name: AM-Imidazole-PA-Boc

Cat. No.: B8103499

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-Imidazole-PA-Boc, chemically known as tert-butyl N-[3-[4-(aminomethyl)-1H-imidazol-1-
yl]propyl]carbamate, is a bifunctional linker molecule integral to the synthesis of Proteolysis
Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to
hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This
linker contains a Boc-protected primary amine and an imidazole moiety, providing two points of
conjugation for constructing the heterobifunctional PROTAC molecule. Its utility has been
demonstrated in the development of specific protein degraders, most notably for Interleukin-1
Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]

Physicochemical Properties

Property Value

CAS Number 2357108-99-5
Molecular Formula C12H22N402
Molecular Weight 254.33 g/mol
Appearance Solid

tert-butyl N-[3-[4-(aminomethyl)imidazol-1-
Synonym
yl]propyl]carbamate
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Application in PROTAC Synthesis

AM-Imidazole-PA-Boc serves as a linker to connect a target protein ligand with an E3 ubiquitin
ligase ligand. In the context of the IRAK4 degrader, the linker facilitates the formation of a
ternary complex between IRAK4 and the Cereblon (CRBN) E3 ligase, leading to the
ubiquitination and subsequent proteasomal degradation of IRAK4.[1]

The synthesis of such a PROTAC involves two key transformations of the AM-Imidazole-PA-
Boc linker:

e Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the
primary amine of the propyl chain under acidic conditions. This exposes a nucleophilic amine
ready for conjugation.

o Amide Coupling: The newly deprotected primary amine is then coupled to a carboxylic acid
on the target protein ligand (e.g., an IRAK4 inhibitor) to form a stable amide bond. The
aminomethyl group on the imidazole ring is typically pre-functionalized or coupled to the E3
ligase ligand in a separate step.

Experimental Protocols
Protocol 1: Representative Synthesis of AM-Imidazole-
PA-Boc

This protocol describes a plausible synthetic route for AM-Imidazole-PA-Boc based on the N-
alkylation of a protected imidazole derivative.

Step la: Protection of 4-(aminomethyl)imidazole The primary amine of 4-
(aminomethyl)imidazole is first protected to prevent side reactions during alkylation. A trityl
group is often used for this purpose.

e Reaction: To a solution of 4-(aminomethyl)imidazole dihydrochloride in a suitable solvent
such as DMF, add triethylamine to neutralize the salt. Then, add trityl chloride portion-wise at
room temperature.

« Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
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o Work-up: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and
concentrated under reduced pressure.

 Purification: The crude product, 4-((tritylamino)methyl)-1H-imidazole, is purified by column
chromatography.

Step 1b: N-Alkylation The protected 4-((tritylamino)methyl)-1H-imidazole is then alkylated on
one of the imidazole nitrogens.

e Reaction: To a solution of 4-((tritylamino)methyl)-1H-imidazole in an aprotic solvent like DMF,
add a base such as sodium hydride (NaH) at 0 °C. After stirring, add tert-butyl N-(3-
bromopropyl)carbamate.

» Conditions: Allow the reaction to warm to room temperature and stir for 16-24 hours.

o Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Extract
the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Purification: Purify the resulting protected intermediate by flash chromatography.

Step 1c: Deprotection of the Trityl Group The trityl group is removed under acidic conditions to
yield the final product.

Reaction: Dissolve the product from Step 1b in a solvent mixture such as dichloromethane
(DCM) and trifluoroacetic acid (TFA).

Conditions: Stir the mixture at room temperature for 1-2 hours.

Work-up: Remove the solvent and excess acid under reduced pressure. The crude product
is then purified.

Purification: Purify by reverse-phase HPLC to obtain AM-Imidazole-PA-Boc.

Diagram: Proposed Synthesis of AM-Imidazole-PA-Boc
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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